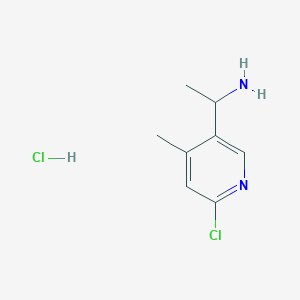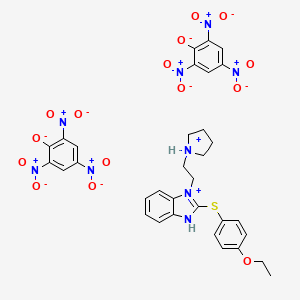![molecular formula C50H44Cl4N4O4P2 B15197904 (1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)](/img/structure/B15197904.png)
(1R,1'R,3R,3'R,5AR,5a'R,9aR,9a'R)-2,2'-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-chlorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione) is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the diazaphospholo ring: This step involves the reaction of appropriate phosphine and azide precursors under controlled conditions to form the diazaphospholo ring.
Introduction of the phenylene bridge: The phenylene bridge is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final assembly: The final step involves the coupling of the diazaphospholo rings with the phenylene bridge to form the complete compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-bromophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
- (1R,1’R,3R,3’R,5AR,5a’R,9aR,9a’R)-2,2’-(1,2-phenylene)bis(1,3-bis(2-fluorophenyl)octahydro-1H-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione)
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C50H44Cl4N4O4P2 |
|---|---|
Molecular Weight |
968.7 g/mol |
IUPAC Name |
(1R,3R,5aR,9aR)-2-[2-[(1R,3R,5aR,9aR)-1,3-bis(2-chlorophenyl)-5,10-dioxo-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazin-2-yl]phenyl]-1,3-bis(2-chlorophenyl)-1,3,5a,6,7,8,9,9a-octahydro-[1,2,4]diazaphospholo[1,2-b]phthalazine-5,10-dione |
InChI |
InChI=1S/C50H44Cl4N4O4P2/c51-37-23-9-5-19-33(37)47-55-43(59)29-15-1-2-16-30(29)44(60)56(55)48(34-20-6-10-24-38(34)52)63(47)41-27-13-14-28-42(41)64-49(35-21-7-11-25-39(35)53)57-45(61)31-17-3-4-18-32(31)46(62)58(57)50(64)36-22-8-12-26-40(36)54/h5-14,19-32,47-50H,1-4,15-18H2/t29-,30-,31-,32-,47-,48-,49-,50-/m1/s1 |
InChI Key |
SQKCEHDVBUGMMJ-BJXVAPPDSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)C(=O)N3[C@H](P([C@@H](N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6[C@@H](N7C(=O)[C@@H]8CCCC[C@H]8C(=O)N7[C@H]6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl |
Canonical SMILES |
C1CCC2C(C1)C(=O)N3C(P(C(N3C2=O)C4=CC=CC=C4Cl)C5=CC=CC=C5P6C(N7C(=O)C8CCCCC8C(=O)N7C6C9=CC=CC=C9Cl)C1=CC=CC=C1Cl)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


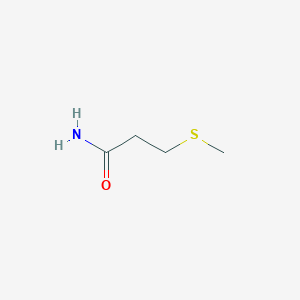
![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
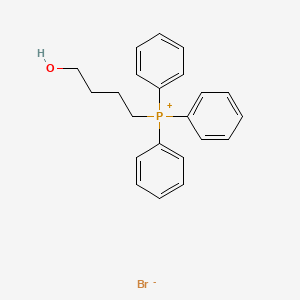
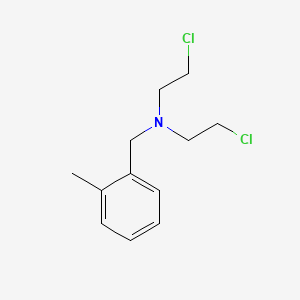
![N-[(dimethylamino)methylene]-N'-(5-iodo-2-pyridinyl)thiourea](/img/structure/B15197841.png)
![6-Methyl-3-(p-tolyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B15197845.png)
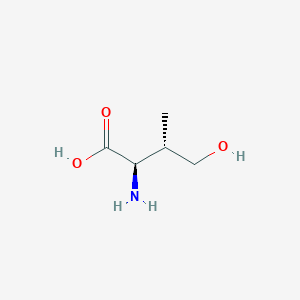
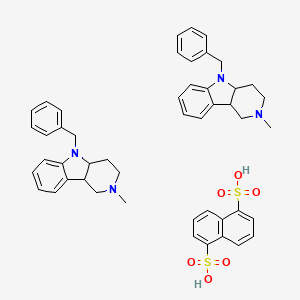
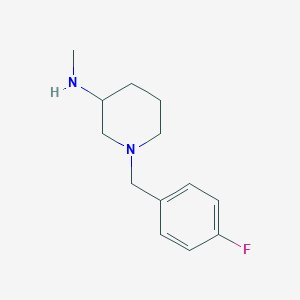
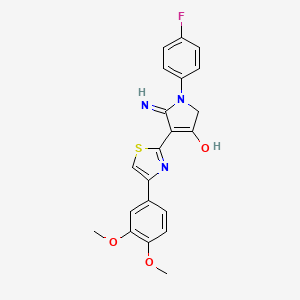
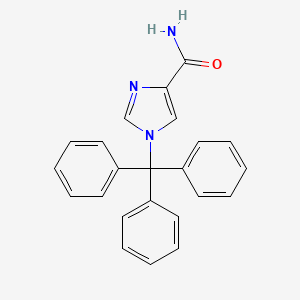
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
